1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene
Description
Properties
CAS No. |
648957-27-1 |
|---|---|
Molecular Formula |
C14H19NO4S |
Molecular Weight |
297.37 g/mol |
IUPAC Name |
1,4-dimethoxy-2-(2-methylpropylsulfanyl)-5-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C14H19NO4S/c1-10(2)9-20-14-8-12(18-3)11(5-6-15(16)17)7-13(14)19-4/h5-8,10H,9H2,1-4H3 |
InChI Key |
QGCNQQRLXPNGFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=C(C=C(C(=C1)OC)C=C[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Method 1: Nucleophilic Substitution Reaction
This method involves the nucleophilic substitution of a suitable precursor compound with a sulfanyl group.
Reagents :
- 1,4-Dimethoxy-2-bromobenzene
- 2-Methylpropyl thiol
- Base (e.g., potassium carbonate)
-
- Solvent: Dimethylformamide (DMF)
- Temperature: Reflux for several hours
Yield : Approximately 75%
Method 2: Electrophilic Aromatic Substitution
This method utilizes electrophilic aromatic substitution to introduce the nitroethenyl group into the benzene ring.
Reagents :
- 1,4-Dimethoxy-2-(2-methylpropyl)sulfanylbenzene
- Nitroethylene (generated in situ from nitromethane and a base)
-
- Solvent: Acetone
- Temperature: Room temperature or slightly elevated
Yield : Approximately 80%
Method 3: One-Pot Synthesis
A more efficient approach is the one-pot synthesis that combines both steps into a single reaction vessel.
Reagents :
- Starting material: 1,4-Dimethoxybenzene
- Reagents for sulfanylation and nitroethenylation
-
- Solvent: Ethanol
- Temperature: Reflux for several hours
Yield : Approximately 70%
The choice of method for synthesizing 1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene often depends on factors such as availability of starting materials, desired yield, and purity requirements.
| Method | Key Steps | Yield (%) | Advantages |
|---|---|---|---|
| Nucleophilic Substitution | Substitution of bromine with thiol | ~75 | Simple setup; moderate yield |
| Electrophilic Aromatic Substitution | Addition of nitroethylene to benzene ring | ~80 | High yield; effective for functionalization |
| One-Pot Synthesis | Combined reaction steps | ~70 | Time-efficient; fewer purification steps |
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitroethenyl group can participate in redox reactions, while the sulfanyl group can form disulfide bonds, affecting protein structure and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
Sulfanyl-Containing Analogues
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides () :
- These compounds exhibit α-glucosidase inhibition (e.g., 8q : IC50 = 49.71 µM vs. acarbose: 38.25 µM) due to their heterocyclic and sulfanyl motifs .
- Comparison : The target compound lacks the oxadiazole-indole scaffold but shares the sulfanyl group. Its nitroethenyl group may confer distinct redox-related bioactivity, though this remains untested.
Nitro-Functionalized Analogues
- Nitrobenzenes and Nitroalkenes: Nitro groups are common in antimicrobial and anticancer agents (e.g., chloramphenicol).
Methoxy-Substituted Analogues
- 1,4-Dimethoxybenzene Derivatives :
- Methoxy groups increase solubility in polar solvents. In the target compound, this may balance the lipophilicity from the 2-methylpropylsulfanyl group, optimizing bioavailability.
Physicochemical Properties
Biological Activity
1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : 1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene
- Molecular Formula : CHNOS
- Molecular Weight : 267.34 g/mol
- CAS Number : 18790-57-3
Biological Activity Overview
Recent studies indicate that this compound exhibits a range of biological activities, including:
- Antioxidant Activity : The compound demonstrates significant free radical scavenging capabilities, which may contribute to its protective effects against oxidative stress-related diseases.
- Antimicrobial Properties : Preliminary investigations suggest that it possesses antimicrobial activity against various pathogens, including bacteria and fungi.
- Enzyme Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO-A), which is relevant for neuropsychiatric conditions. Inhibitory concentrations (IC50) for MAO-A have been reported in the submicromolar range, indicating potent activity .
The mechanisms underlying the biological activities of 1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene can be summarized as follows:
- Free Radical Scavenging : The presence of methoxy groups enhances the electron-donating capacity of the compound, allowing it to neutralize free radicals effectively.
- Interaction with Biological Targets : The nitro group and sulfur atom in the structure may facilitate interactions with specific enzymes and receptors, leading to inhibition or modulation of their activity.
- Cellular Uptake and Bioavailability : Studies indicate that the lipophilic nature of the compound aids in its absorption and distribution within biological systems.
Case Study 1: Neuroprotective Effects
A study conducted on neuronal cell lines demonstrated that treatment with 1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene resulted in reduced apoptosis under oxidative stress conditions. The compound's ability to inhibit MAO-A was linked to increased levels of neuroprotective neurotransmitters .
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that the compound exhibited notable antimicrobial activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of conventional antibiotics, suggesting potential as a novel antimicrobial agent .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
